ASP5878 is a potent, orally bioavailable, small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is being investigated for its potential as an antitumor agent in various cancers driven by FGFR alterations. [, ] ASP5878 demonstrates high selectivity for FGFRs, effectively inhibiting the kinase activity of FGFR1-4, including specific FGFR3/4 mutations. [, ]
Hepatocellular Carcinoma (HCC): ASP5878 demonstrates promising antitumor activity in preclinical models of HCC, particularly those driven by FGF19-FGFR4 signaling. [, , ] In vitro studies show potent inhibition of FGF19-expressing HCC cell lines (Hep3B2.1-7, HuH-7, JHH-7) and downstream signaling pathways (FRS2, ERK). [, ] In vivo, ASP5878 induces sustained tumor regression in Hep3B2.1-7 subcutaneous xenograft models and significantly extends survival in HuH-7 orthotopic models. [, ]
Bladder Cancer: ASP5878 effectively targets bladder cancer harboring FGFR3 gene alterations, including FGFR3-TACC3 fusions and FGFR3 point mutations. [, ] It selectively inhibits the proliferation of bladder cancer cell lines with these alterations (UM-UC-14, RT-112, RT-4, SW780), even those exhibiting chemoresistance to gemcitabine or adriamycin. [, ] Oral administration of ASP5878 induces tumor regression in UM-UC-14 and RT-112 xenograft models. []
A Phase 1 clinical trial (NCT02038673) investigated ASP5878 in patients with advanced solid tumors. [] While the trial focused on safety and tolerability, preliminary results indicate antitumor activity in a bladder cancer patient with an FGFR gene alteration. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7